molecular formula C8H6ClNS B2381990 3-Chloro-5-methylphenylisothiocyanate CAS No. 471909-97-4

3-Chloro-5-methylphenylisothiocyanate

Cat. No.: B2381990
CAS No.: 471909-97-4
M. Wt: 183.65
InChI Key: TTXWSRCMPLAWRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-methylphenylisothiocyanate can be synthesized through the reaction of 3-chloro-5-methylphenylamine with thiophosgene in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general reaction scheme is as follows:

3-Chloro-5-methylphenylamine+ThiophosgeneThis compound+Hydrogen chloride\text{3-Chloro-5-methylphenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3-Chloro-5-methylphenylamine+Thiophosgene→this compound+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylphenylisothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.

    Cyclization Reactions: Reagents such as hydrazines and hydroxylamines are used, often under reflux conditions.

    Addition Reactions: Reagents like alcohols and thiols are used, usually at room temperature or slightly elevated temperatures.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cyclization reactions.

    Adducts: Formed from addition reactions with alcohols and thiols.

Scientific Research Applications

3-Chloro-5-methylphenylisothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-methylphenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylisothiocyanate
  • 3-Chloro-2-methylphenylisothiocyanate
  • 4-Chloro-5-methylphenylisothiocyanate

Uniqueness

3-Chloro-5-methylphenylisothiocyanate is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .

Properties

IUPAC Name

1-chloro-3-isothiocyanato-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXWSRCMPLAWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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